Sodium;5-hydroxy-4,4-dimethylpentanoate
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Overview
Description
Sodium;5-hydroxy-4,4-dimethylpentanoate is a chemical compound with the molecular formula C7H13NaO3 It is known for its unique structure, which includes a sodium ion bonded to a hydroxy group and a dimethylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-hydroxy-4,4-dimethylpentanoate typically involves the reaction of 5-hydroxy-4,4-dimethylpentanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium ion replaces the hydrogen ion of the carboxylic acid group, forming the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange reactions can be facilitated by using salts of other metals, such as calcium chloride (CaCl2) or magnesium sulfate (MgSO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new salts with different cations.
Scientific Research Applications
Sodium;5-hydroxy-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;5-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sodium ion can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Sodium;5-hydroxy-4-methylpentanoate
- Sodium;5-hydroxy-4-ethylpentanoate
- Sodium;5-hydroxy-4-propylpentanoate
Uniqueness
Sodium;5-hydroxy-4,4-dimethylpentanoate is unique due to the presence of two methyl groups on the pentanoate moiety, which can influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and can result in different biological and chemical behaviors.
Properties
IUPAC Name |
sodium;5-hydroxy-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c1-7(2,5-8)4-3-6(9)10;/h8H,3-5H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVEICRCREJCU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])CO.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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